molecular formula C16H14O4S2 B014627 Dimethyl 4,4'-disulfanediyldibenzoate CAS No. 35190-68-2

Dimethyl 4,4'-disulfanediyldibenzoate

Cat. No.: B014627
CAS No.: 35190-68-2
M. Wt: 334.4 g/mol
InChI Key: VGCZYLQMVYJBNY-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-disulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It belongs to the class of disulfide-containing compounds and is characterized by the presence of two benzene rings connected by a disulfide bridge, with each benzene ring bearing a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4,4’-disulfanediyldibenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-mercaptobenzoic acid with methanol in the presence of a catalyst to form methyl 4-mercaptobenzoate. This intermediate is then oxidized to form the disulfide bridge, resulting in the formation of dimethyl 4,4’-disulfanediyldibenzoate .

Industrial Production Methods: In industrial settings, the synthesis of dimethyl 4,4’-disulfanediyldibenzoate typically involves large-scale oxidation reactions using appropriate oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,4’-disulfanediyldibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 4,4’-disulfanediyldibenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4,4’-disulfanediyldibenzoate involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The disulfide bridge can be reduced to form thiol groups, which can interact with other molecules through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Dimethyl 4,4’-disulfanediyldibenzoate can be compared with other disulfide-containing compounds such as:

  • Bis(4-carbomethoxyphenyl) disulfide
  • 4,4’-Disulfanediyldibenzoic acid
  • Dimethyl 4,4’-dithiodibenzoate

Properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZYLQMVYJBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392833
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35190-68-2
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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